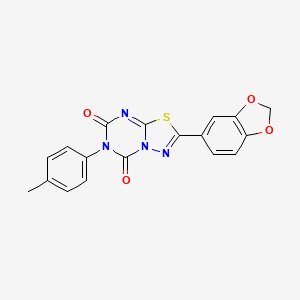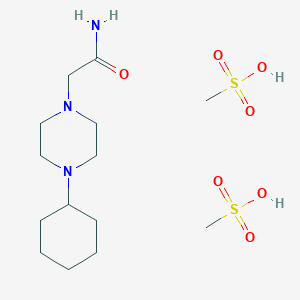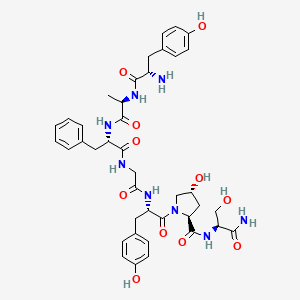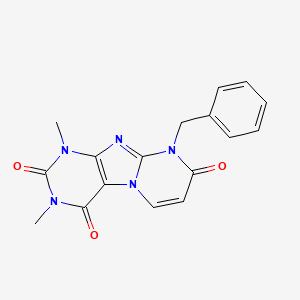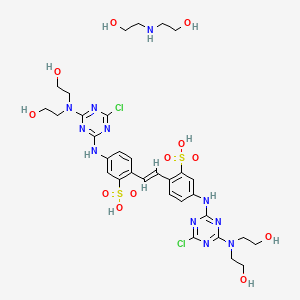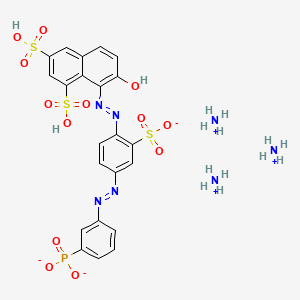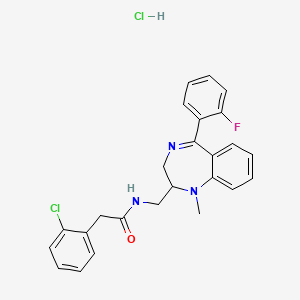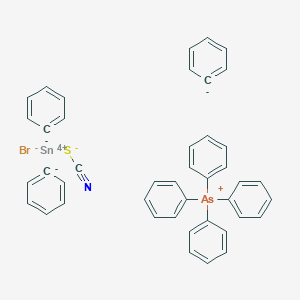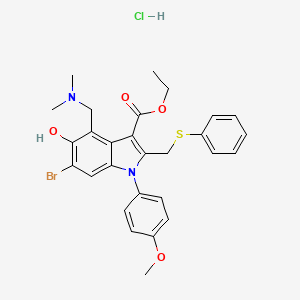
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride typically involves multi-step organic reactions. The starting material is often an indole derivative, which undergoes various functional group modifications to introduce the desired substituents. Common synthetic steps may include:
- Bromination to introduce the bromo group.
- Dimethylaminomethylation to add the dimethylamino group.
- Hydroxylation to introduce the hydroxy group.
- Methoxylation to add the methoxy group.
- Thiomethylation to introduce the phenylthio group.
- Esterification to form the ethyl ester.
- Hydrochloride formation to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted indole derivatives.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride may have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its biological activity and potential as a bioactive molecule.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Developing new materials or chemical processes based on its unique properties.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride would depend on its specific biological target. Potential molecular targets and pathways may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
DNA Interaction: Interacting with DNA to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indole-3-carboxylic acid, 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride may include other indole derivatives with similar substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:
1H-Indole-3-carboxylic acid derivatives: Compounds with different substituents on the indole ring.
Bromo-indole derivatives: Compounds with a bromo group on the indole ring.
Hydroxy-indole derivatives: Compounds with a hydroxy group on the indole ring.
This article provides a general overview based on typical information about similar compounds For more specific details, further research and experimental data would be required
Propriétés
Numéro CAS |
116736-24-4 |
|---|---|
Formule moléculaire |
C28H30BrClN2O4S |
Poids moléculaire |
606.0 g/mol |
Nom IUPAC |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C28H29BrN2O4S.ClH/c1-5-35-28(33)26-24(17-36-20-9-7-6-8-10-20)31(18-11-13-19(34-4)14-12-18)23-15-22(29)27(32)21(25(23)26)16-30(2)3;/h6-15,32H,5,16-17H2,1-4H3;1H |
Clé InChI |
YQDBTISBRZUTQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=C(C=C3)OC)CSC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



